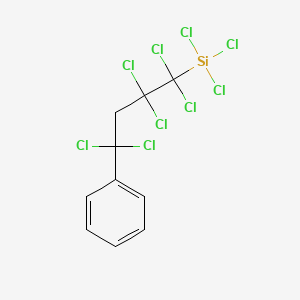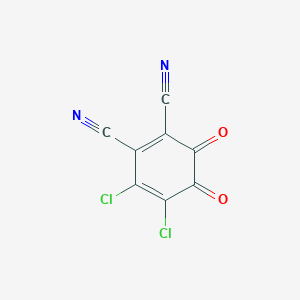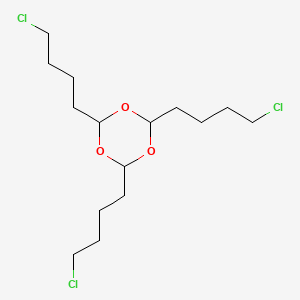
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane is a chemical compound that belongs to the class of trioxanes Trioxanes are cyclic organic compounds containing three oxygen atoms in a six-membered ring This particular compound is characterized by the presence of three 4-chlorobutyl groups attached to the trioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane typically involves the reaction of 1,3,5-trioxane with 4-chlorobutyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobutyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-bromobutyl)-1,3,5-trioxane: Similar structure but with bromine atoms instead of chlorine.
2,4,6-Tris(4-methylbutyl)-1,3,5-trioxane: Similar structure but with methyl groups instead of chlorine.
2,4,6-Tris(4-ethylbutyl)-1,3,5-trioxane: Similar structure but with ethyl groups instead of chlorine.
Uniqueness
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane is unique due to the presence of chlorine atoms, which impart specific chemical reactivity and properties. The chlorine atoms make the compound more reactive in substitution reactions compared to its bromine or methyl analogs. Additionally, the compound’s specific structure and reactivity make it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
93636-83-0 |
|---|---|
Molekularformel |
C15H27Cl3O3 |
Molekulargewicht |
361.7 g/mol |
IUPAC-Name |
2,4,6-tris(4-chlorobutyl)-1,3,5-trioxane |
InChI |
InChI=1S/C15H27Cl3O3/c16-10-4-1-7-13-19-14(8-2-5-11-17)21-15(20-13)9-3-6-12-18/h13-15H,1-12H2 |
InChI-Schlüssel |
UDKOZWSLXRXQET-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCl)CC1OC(OC(O1)CCCCCl)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
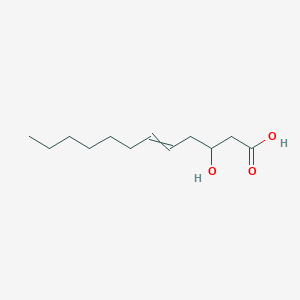
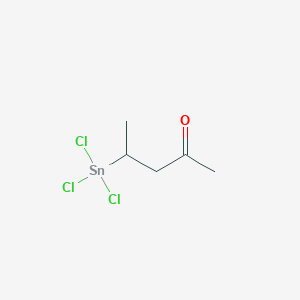
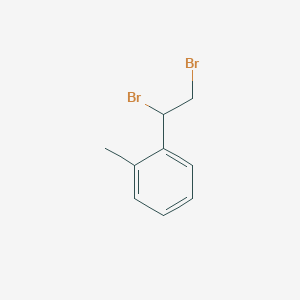
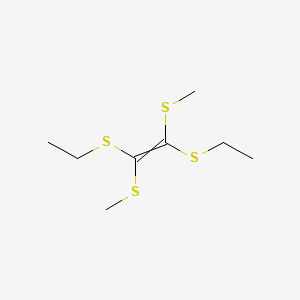
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
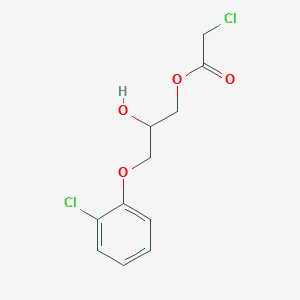
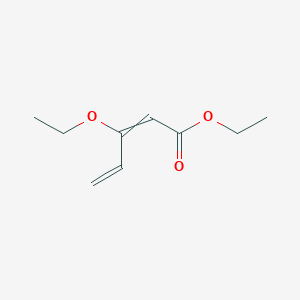
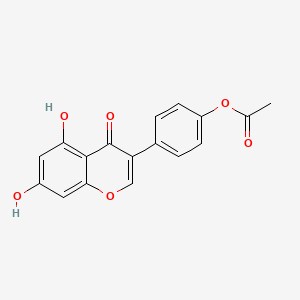
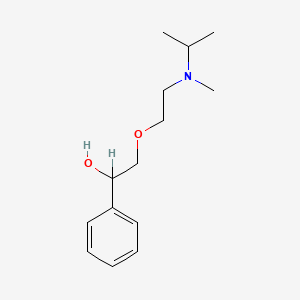
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
